molecular formula C5H11BrO2 B1279979 2-Bromo-1,1-dimethoxypropane CAS No. 33170-72-8

2-Bromo-1,1-dimethoxypropane

Cat. No.: B1279979
CAS No.: 33170-72-8
M. Wt: 183.04 g/mol
InChI Key: HFTQXLCZRCQAAX-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethoxypropane is an organic compound with the molecular formula C5H11BrO2. It is a colorless liquid commonly used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and methoxy groups, making it a valuable reagent in various chemical reactions .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

2-Bromo-1,1-dimethoxypropane is an organic compound that is commonly used as a reagent in organic synthesis . It is primarily used to introduce methoxy and bromo functional groups into other organic compounds .

Mode of Action

The compound interacts with its targets by donating its methoxy and bromo groups. This can result in significant changes in the chemical structure and properties of the target molecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific target molecules. It is generally involved in the synthesis of other organic compounds, such as aldehydes and ketones .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the introduction of methoxy and bromo groups into target molecules. This can lead to changes in the target molecules’ reactivity, polarity, and other chemical properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, its reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Bromo-1,1-dimethoxypropane involves a two-step process:

    Bromination Reaction: Acetone is dissolved in dichloromethane and preheated to 65°C. Bromine is then added, and the reaction is maintained at 65-75°C for 11-13 hours to produce 1-bromoacetone.

    Protection Reaction: The 1-bromoacetone is dissolved in methanol, followed by the addition of trimethyl orthoformate and concentrated hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,1-dimethoxypropane primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-1,1-dimethoxyethane
  • 1-Bromo-2,2-dimethoxypropane
  • 2-Bromo-1,1-dimethoxybutane

Comparison: 2-Bromo-1,1-dimethoxypropane is unique due to its specific molecular structure, which provides a balance of reactivity and stability. Compared to similar compounds, it offers a distinct combination of bromine and methoxy groups, making it particularly useful in synthetic applications where both functionalities are required .

Properties

IUPAC Name

2-bromo-1,1-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-4(6)5(7-2)8-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTQXLCZRCQAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485181
Record name 2-Bromo-1,1-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33170-72-8
Record name 2-Bromo-1,1-dimethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33170-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,1-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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